5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Description
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Properties
CAS No. |
544424-57-9 |
|---|---|
Molecular Formula |
C12H9BrFNO2 |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-6-5-10(17-11)12(16)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16) |
InChI Key |
AZUYCDGRWOEYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)F |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromofuran-2-carboxylic acid and 4-fluorobenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to the biological activity of furan derivatives.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It finds applications in the synthesis of other complex molecules and materials used in various industries.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide can be compared with other furan derivatives, such as:
5-bromo-N-[(4-chlorophenyl)methyl]furan-2-carboxamide: Similar in structure but with a chlorine atom instead of fluorine.
5-bromo-N-[(4-methylphenyl)methyl]furan-2-carboxamide: Contains a methyl group instead of a fluorine atom.
5-bromo-N-[(4-nitrophenyl)methyl]furan-2-carboxamide: Contains a nitro group, which significantly alters its chemical and biological properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity.
Biological Activity
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide is a furan derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a bromine atom and a 4-fluorobenzyl group. The molecular formula is CHBrFNO\ and it has a molecular weight of 298.11 g/mol. The unique structural features contribute to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Acinetobacter baumannii | 8 | Lower than standard antibiotics |
| Klebsiella pneumoniae | 16 | Effective against resistant strains |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). In these studies, the compound demonstrated potent antiproliferative effects with IC values ranging from 5.1 to 22.08 µM, making it comparable to established chemotherapeutic agents like doxorubicin and sorafenib .
| Cell Line | IC (µM) | Standard Drug Comparison |
|---|---|---|
| HepG2 | 6.19 | Doxorubicin: 7.94 |
| MCF-7 | 5.10 | Sorafenib: 9.18 |
| HCT116 | 8.37 | Doxorubicin: 8.07 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, inhibiting their activity and leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It might interact with cellular receptors that are pivotal in cancer progression and bacterial resistance, altering signaling pathways that promote growth or survival.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
- Antimicrobial Efficacy : A study published in MDPI reported the compound's effectiveness against multidrug-resistant strains of bacteria, emphasizing its potential role in treating infections where conventional antibiotics fail .
- Anticancer Studies : Research highlighted in another MDPI publication revealed that derivatives of furan compounds showed significant cytotoxicity against various cancer cell lines, with specific focus on their ability to inhibit VEGFR-2, a receptor involved in tumor angiogenesis .
- Comparative Analysis : Comparative studies with other furan derivatives indicated that substituent variations significantly influence biological activity, suggesting that modifications could enhance therapeutic efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
